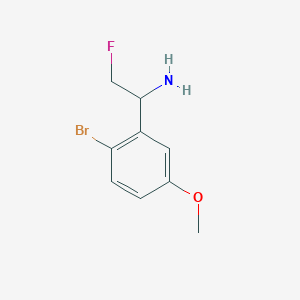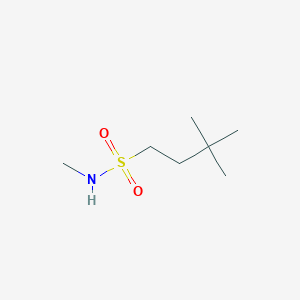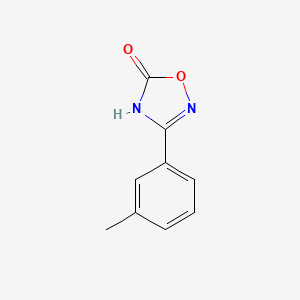![molecular formula C14H18N2O3S B13189662 Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13189662.png)
Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Pyridine Annulation: The thiazole ring is then fused with a pyridine ring through a cyclization reaction. This can be achieved by reacting the thiazole derivative with a suitable pyridine precursor under acidic or basic conditions.
Functional Group Modifications: The final compound is obtained by introducing the hydroxymethyl, methyl, and propan-2-yl groups through various functional group transformations, such as alkylation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted thiazolo[5,4-b]pyridine derivatives
Aplicaciones Científicas De Investigación
Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biological Studies: It can be used as a probe to study the biological pathways involving thiazole and pyridine derivatives.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cell proliferation and apoptosis, such as protein kinases and DNA topoisomerases.
Pathways Involved: It can modulate signaling pathways like the PI3K/Akt pathway, which plays a crucial role in cell survival and growth.
Comparación Con Compuestos Similares
Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can be compared with other thiazolo[5,4-b]pyridine derivatives:
Similar Compounds: Thiazolo[4,5-b]pyridines, pyrano[2,3-d]thiazoles, and thiazolo[5,4-d]pyrimidines.
Uniqueness: The presence of the hydroxymethyl, methyl, and propan-2-yl groups in the compound provides unique chemical properties and biological activities that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C14H18N2O3S |
|---|---|
Peso molecular |
294.37 g/mol |
Nombre IUPAC |
ethyl 3-(hydroxymethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-14(18)11-8(4)10-9(6-17)16-20-13(10)15-12(11)7(2)3/h7,17H,5-6H2,1-4H3 |
Clave InChI |
XJIOSQOLGWUIDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CO)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)
![2-([3-(Trifluoromethyl)phenyl]methyl)oxirane](/img/structure/B13189597.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13189599.png)
![2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)


![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B13189619.png)

![2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)



![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
